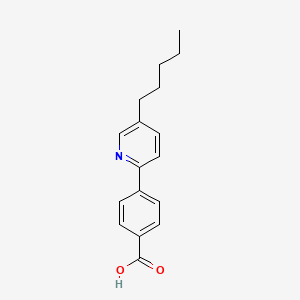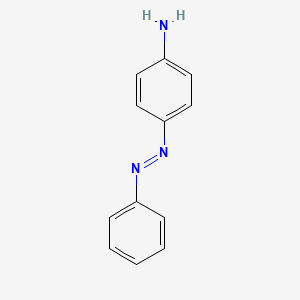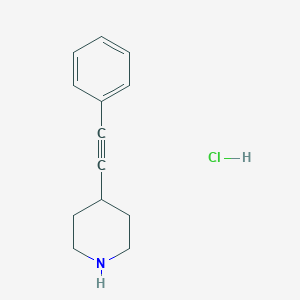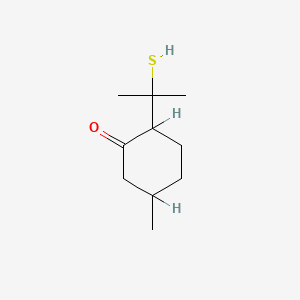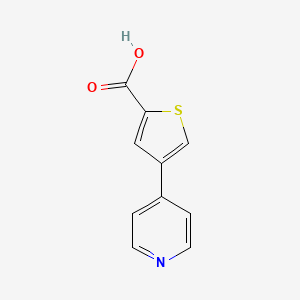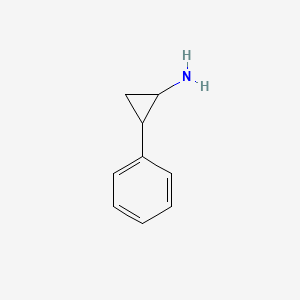
Tranylcypromine
Overview
Description
Tranylcypromine is used to treat certain types of depression. It belongs to the group of medicines called monoamine oxidase inhibitors (MAOI). This medicine works by blocking the action of a chemical substance known as monoamine oxidase (MAO) in the nervous system .
Synthesis Analysis
The synthesis of Tranylcypromine involves several steps. It starts with a substitution reaction of a substituted aromatic ketone or a polysubstituted aromatic ketone under the action of sodium nitrite, sodium iodide, and a reaction solvent to synthesize compound I. Compound I then undergoes a copper hydrogen catalysis reaction under the action of a metal precursor, a ligand, and a catalyst to produce compound II. Compound II produces compound III under the action of DIAD and triphenylphosphine. Finally, compound III produces a tranylcypromine intermediate under the action of zinc powder or iron powder .Molecular Structure Analysis
Tranylcypromine has a molecular weight of 133.1903. Its IUPAC Standard InChI is InChI=1S/C9H11N/c10-9-6-8 (9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m1/s1 and its IUPAC Standard InChIKey is AELCINSCMGFISI-BDAKNGLRSA-N .Chemical Reactions Analysis
Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor. It increases endogenous concentrations of epinephrine, norepinephrine, and serotonin through inhibition of the enzyme (monoamine oxidase) responsible for the breakdown of these neurotransmitters .Physical And Chemical Properties Analysis
Tranylcypromine has a molecular weight of 133.194 and a chemical formula of C9H11N . It appears as a yellow powder .Scientific Research Applications
Enantioselective Synthesis
Tranylcypromine’s chiral center offers opportunities for enantioselective synthesis. Researchers have developed methods to selectively produce one enantiomer over the other, enabling the creation of enantiopure compounds. This has implications in drug development, where specific enantiomers may exhibit different pharmacological properties.
Mechanism of Action
Target of Action
2-Phenylcyclopropan-1-amine, also known as Tranylcypromine, is a monoamine oxidase inhibitor . Monoamine oxidase (MAO) is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine .
Mode of Action
Tranylcypromine irreversibly and nonselectively inhibits monoamine oxidase (MAO) . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing .
Biochemical Pathways
The primary biochemical pathway affected by Tranylcypromine is the monoamine neurotransmitter pathway . By inhibiting the breakdown of serotonin, norepinephrine, epinephrine, dopamine, and tyramine, Tranylcypromine increases the availability of these neurotransmitters .
Pharmacokinetics
It is known that tranylcypromine is a non-hydrazine monoamine oxidase inhibitor with a rapid onset of activity .
Result of Action
The inhibition of MAO by Tranylcypromine results in an increase in the levels of monoamines, which can lead to an improvement in mood and reduction in anxiety . This makes Tranylcypromine effective in the treatment of major depression, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders .
Future Directions
After symptoms improve, doctors will probably gradually decrease the dose of tranylcypromine. Tranylcypromine controls the symptoms of depression but does not cure the condition. It may take 3 weeks or longer for you to feel the full benefit of tranylcypromine. Continue to take tranylcypromine even if you feel well .
properties
IUPAC Name |
2-phenylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859306 | |
| Record name | 2-Phenylcyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
79-80 °C @ 1.5-1.6 mm Hg | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | Tranylcypromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Tranylcypromine irreversibly and nonselectively inhibits monoamine oxidase (MAO). Within neurons, MAO appears to regulate the levels of monoamines released upon synaptic firing. Since depression is associated with low levels of monoamines, the inhibition of MAO serves to ease depressive symptoms, as this results in an increase in the concentrations of these amines within the CNS., RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19. | |
| Details | Klaassen, C.D., M.O. Amdur, Doull J. (eds.). Casarett and Doull's Toxicology. The Basic Science of Poisons. 5th ed. New York, NY: McGraw-Hill, 1995., p. 155 | |
| Record name | Tranylcypromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | Klaassen, C.D., M.O. Amdur, Doull J. (eds.). Casarett and Doull's Toxicology. The Basic Science of Poisons. 5th ed. New York, NY: McGraw-Hill, 1995., p. 155 | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Parnate | |
Color/Form |
Liquid | |
CAS RN |
155-09-9, 54-97-7 | |
| Record name | Tranylcypromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tranylcypromine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylcyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranylcypromine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Phenylcyclopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79-80 °C at 1.50E+00 mm Hg, MP: 164-166 °C /Hydrochloride/ | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | Tranylcypromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of tranylcypromine?
A1: Tranylcypromine acts primarily as a potent, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). [, , , ] Monoamine oxidases are enzymes responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain. []
Q2: Are there other mechanisms of action associated with tranylcypromine?
A2: Yes, research suggests that tranylcypromine can directly impact norepinephrine release and reuptake, independent of its MAO inhibition. [] It can discharge norepinephrine extraneuronally onto receptors and may also inhibit the neuronal reuptake of norepinephrine. []
Q3: How does tranylcypromine’s effect on neurotransmitters relate to its clinical use?
A3: The increase in serotonin, norepinephrine, and dopamine levels in the brain resulting from MAO inhibition is thought to contribute to tranylcypromine’s antidepressant effects. [, , ]
Q4: Does tranylcypromine preferentially inhibit MAO-A or MAO-B at clinically relevant doses?
A4: While tranylcypromine is considered a non-selective MAO inhibitor, meaning it inhibits both MAO-A and MAO-B, its affinity for each subtype may be dose-dependent. []
Q5: How does the irreversible inhibition of MAO by tranylcypromine impact its clinical use?
A5: Irreversible inhibition means that new MAO enzymes need to be synthesized for normal neurotransmitter metabolism to resume. This leads to a prolonged duration of action, which can be both beneficial and challenging clinically. [, ]
Q6: Does tranylcypromine affect the metabolism of other drugs?
A6: Yes, tranylcypromine can inhibit the degradation of certain drugs like meperidine, potentially leading to dangerous drug interactions. []
Q7: How does the intake of tyramine-rich foods become a concern with tranylcypromine?
A7: Tranylcypromine's inhibition of MAO-A in the gut prevents the breakdown of dietary tyramine. This can lead to a sudden release of norepinephrine, potentially causing a hypertensive crisis. [, , ]
Q8: Does tranylcypromine affect platelet aggregation?
A8: Research in mice suggests that tranylcypromine can enhance platelet aggregation in cerebral microvessels, possibly due to its inhibition of prostacyclin synthesis. []
Q9: How does tranylcypromine compare to other MAO inhibitors?
A9: Studies comparing tranylcypromine to other MAO inhibitors, such as moclobemide (a reversible and selective MAO-A inhibitor) and L-deprenyl (a more selective MAO-B inhibitor), highlight differences in efficacy, tolerance, and side effect profiles. [, , , , ]
Q10: What is the molecular formula and weight of tranylcypromine?
A10: The molecular formula of tranylcypromine is C9H11N, and its molecular weight is 133.19 g/mol. []
Q11: Has research explored modifying the structure of tranylcypromine?
A11: Yes, research has explored the synthesis and evaluation of fluorinated analogs of tranylcypromine, aiming to improve its pharmacological properties and reduce side effects. []
Q12: What are some of the in vitro and in vivo models used to study tranylcypromine's effects?
A12: Researchers have employed various models including primary cultured rat retinal ganglion cells [], rat isolated vas deferens [], mouse cerebral microvessels [], and rat hippocampal neurons [].
Q13: Has tranylcypromine been studied in clinical trials for conditions other than depression?
A13: Yes, tranylcypromine has been investigated in clinical trials for conditions such as Alzheimer's disease [].
Q14: What are some of the known side effects associated with tranylcypromine?
A14: Tranylcypromine can cause a range of side effects, including orthostatic hypotension, headache, and potential for hypertensive crisis with tyramine-containing foods. [, , , , ]
Q15: How does the safety profile of tranylcypromine compare to other antidepressants?
A15: Tranylcypromine is generally considered to have a less favorable safety profile compared to newer antidepressants, particularly due to potential drug and food interactions. [, ]
Q16: What are some potential areas of future research on tranylcypromine?
A16: Further research could explore the development of more selective MAO inhibitors with improved safety profiles, delve deeper into the non-MAO-related effects of tranylcypromine, and investigate its potential in other therapeutic areas. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)
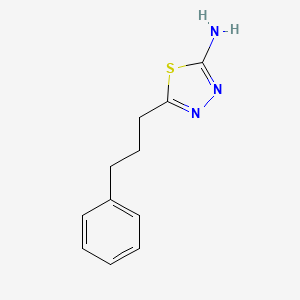
![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)
![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)
![6-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3023565.png)
![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)
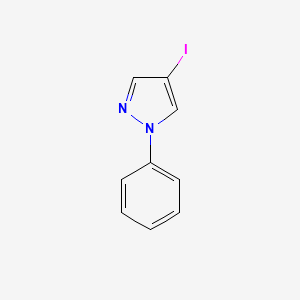
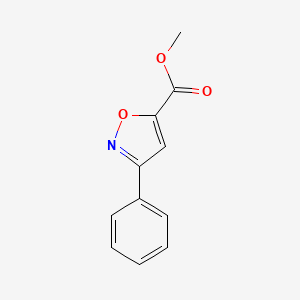
![[2-(Phenoxymethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B3023572.png)
